2-[2-(Bromomethyl)butyl]furan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13BrO |
|---|---|
Molecular Weight |
217.10 g/mol |
IUPAC Name |
2-[2-(bromomethyl)butyl]furan |
InChI |
InChI=1S/C9H13BrO/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
GIARAZBUTPGSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CO1)CBr |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 2 2 Bromomethyl Butyl Furan
Nucleophilic Substitution Reactions at the Bromomethyl Center
The carbon atom of the bromomethyl group in 2-[2-(Bromomethyl)butyl]furan is electrophilic and readily undergoes nucleophilic substitution reactions, primarily through an SN2 mechanism. The proximity of the furan (B31954) ring can stabilize the transition state, facilitating the displacement of the bromide ion by a wide range of nucleophiles.
Carbon-carbon bond formation is a fundamental transformation in organic synthesis, and the bromomethyl group serves as an effective electrophilic partner for various carbon-based nucleophiles. For instance, reaction with alkali metal cyanides, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or acetone, would yield the corresponding nitrile, 3-(2-furyl)pentanenitrile. This reaction extends the carbon chain by one atom and introduces the versatile nitrile functional group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Organometallic reagents, including Grignard reagents (RMgX) and organocuprates (R₂CuLi), are also expected to react effectively. These powerful nucleophiles would displace the bromide to form a new C-C bond, allowing for the introduction of various alkyl, aryl, or vinyl groups at this position.
| Nucleophile | Product Class | Example Product Name | Typical Conditions |
| Cyanide (CN⁻) | Nitrile | 3-(2-Furyl)pentanenitrile | NaCN or KCN in DMSO, DMF, or acetone |
| Grignard Reagent (R-MgBr) | Alkylated Furan | 2-[2-(Alkyl)butyl]furan | R-MgBr in THF or diethyl ether |
| Organocuprate (R₂CuLi) | Alkylated Furan | 2-[2-(Alkyl)butyl]furan | Gilman reagent in THF, often at low temperatures |
The alkylation of nitrogen nucleophiles is a common pathway for the synthesis of amines. This compound can serve as an alkylating agent for ammonia (B1221849), primary amines, and secondary amines to produce primary, secondary, and tertiary amines, respectively. nih.gov These reactions typically proceed under basic conditions to neutralize the hydrogen bromide formed as a byproduct. The reaction with ammonia would yield [1-(2-Furyl)butan-2-yl]methanamine. Similarly, reaction with a primary amine like benzylamine (B48309) would result in a secondary amine, N-benzyl-[1-(2-furyl)butan-2-yl]methanamine. The nature of the amine and the reaction conditions determine the extent of alkylation. beilstein-journals.org
| Nucleophile | Product Class | Example Product Name | Typical Conditions |
| Ammonia (NH₃) | Primary Amine | [1-(2-Furyl)butan-2-yl]methanamine | Excess NH₃ in ethanol (B145695) or THF |
| Primary Amine (RNH₂) | Secondary Amine | N-Alkyl-[1-(2-furyl)butan-2-yl]methanamine | RNH₂, base (e.g., K₂CO₃ or Et₃N) in acetonitrile (B52724) |
| Secondary Amine (R₂NH) | Tertiary Amine | N,N-Dialkyl-[1-(2-furyl)butan-2-yl]methanamine | R₂NH, base (e.g., K₂CO₃ or Et₃N) in acetonitrile |
Oxygen nucleophiles readily displace the bromide to form ethers and esters. In the presence of a base, alcohols (alkoxides) react to form ethers in a classic Williamson ether synthesis. For example, reaction with sodium ethoxide would produce 2-[2-(Ethoxymethyl)butyl]furan. Phenolates, being softer nucleophiles, also react efficiently to yield aryl ethers. Carboxylate salts, such as sodium acetate, can be used to synthesize the corresponding ester, [1-(2-furyl)butan-2-yl]methyl acetate. This ester can then be hydrolyzed to the corresponding alcohol, providing a two-step route to 2-(2-hydroxymethylbutyl)furan.
| Nucleophile | Product Class | Example Product Name | Typical Conditions |
| Alkoxide (RO⁻) | Ether | 2-[2-(Alkoxymethyl)butyl]furan | Alcohol (ROH) with a strong base (e.g., NaH) |
| Phenolate (ArO⁻) | Aryl Ether | 2-[2-(Phenoxymethyl)butyl]furan | Phenol (ArOH) with a base (e.g., K₂CO₃) in acetone |
| Carboxylate (RCOO⁻) | Ester | [1-(2-Furyl)butan-2-yl]methyl acetate | Carboxylate salt (e.g., Sodium acetate) in DMF |
Sulfur nucleophiles are known for their high nucleophilicity in SN2 reactions. msu.edu Thiols, in the presence of a base, are readily converted to their corresponding thiolates, which can then react with this compound to form thioethers (sulfides). For instance, reaction with sodium ethanethiolate would yield 2-[2-(Ethylthiomethyl)butyl]furan.
Phosphorus nucleophiles, particularly triphenylphosphine (B44618), react to form phosphonium (B103445) salts. msu.edu The reaction of this compound with triphenylphosphine would result in the formation of {[1-(2-furyl)butan-2-yl]methyl}triphenylphosphonium bromide. These phosphonium salts are stable crystalline solids and are valuable as precursors to phosphorus ylides for use in the Wittig reaction to synthesize alkenes.
| Nucleophile | Product Class | Example Product Name | Typical Conditions |
| Thiolate (RS⁻) | Thioether | 2-[2-(Alkylthiomethyl)butyl]furan | Thiol (RSH) with a base (e.g., NaOH) in ethanol |
| Triphenylphosphine (PPh₃) | Phosphonium Salt | {[1-(2-Furyl)butan-2-yl]methyl}triphenylphosphonium bromide | PPh₃ in a non-polar solvent like toluene (B28343) or acetonitrile |
Elimination Reactions to Form Unsaturated Systems
While nucleophilic substitution is the predominant pathway for primary alkyl halides, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. msu.edulibretexts.org The reaction of this compound with a bulky base like potassium tert-butoxide would favor an E2 (bimolecular elimination) mechanism. libretexts.org This process involves the abstraction of a proton from the carbon adjacent to the bromomethyl group (the β-carbon), leading to the concerted elimination of HBr and the formation of an alkene. The expected product from this reaction would be 2-(2-ethylbut-1-en-1-yl)furan, featuring an exocyclic double bond. The regioselectivity of the elimination is governed by the accessibility of the β-protons to the bulky base.
Oxidative and Reductive Transformations
The furan ring itself is susceptible to oxidation. iust.ac.ir Depending on the oxidant used, the furan ring can undergo various transformations, including ring-opening to form unsaturated 1,4-dicarbonyl compounds. who.int For example, oxidation with reagents like bromine in methanol (B129727) can lead to the addition of methoxy (B1213986) groups across the diene system of the furan. iust.ac.ir More aggressive oxidation could potentially cleave the ring entirely.
Reductive transformations can target either the C-Br bond or the furan ring. The carbon-bromine bond can be reduced to a C-H bond using various methods. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a palladium catalyst (H₂/Pd-C) with a base to neutralize the HBr byproduct. This would result in the formation of 2-(2-methylbutyl)furan. Under more forcing conditions, catalytic hydrogenation can also lead to the saturation of the furan ring, yielding 2-(2-methylbutyl)tetrahydrofuran.
Functional Group Interconversions on the Butyl Side Chain
The butyl side chain of this compound, particularly the bromomethyl group, is a key site for a variety of functional group interconversions. The presence of a primary alkyl bromide allows for facile nucleophilic substitution reactions, opening pathways to a diverse range of derivatives.
The conversion of the bromomethyl group can be achieved through various nucleophilic displacement reactions. For instance, reaction with cyanide ions can yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Similarly, azide (B81097) substitution provides a route to primary amines via reduction. The bromide can also be displaced by alkoxides or phenoxides to form ethers, or by carboxylates to generate esters.
A representative set of these transformations is outlined in the table below, illustrating the versatility of the bromomethyl group in synthesis.
| Reagent | Product Functional Group | Reaction Conditions |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Polar aprotic solvent (e.g., DMSO) |
| Sodium Azide (NaN₃) | Azide (-N₃) | Acetone/Water |
| Sodium Hydroxide (NaOH) | Alcohol (-OH) | Aqueous, heat |
| Sodium Alkoxide (NaOR') | Ether (-OR') | Anhydrous alcohol |
| Potassium Acetate (KOAc) | Ester (-OAc) | Glacial acetic acid |
These interconversions are fundamental in modifying the side chain's polarity, reactivity, and potential for further elaboration, making this compound a potentially useful synthetic intermediate.
Reactivity of the Furan Ring System in the Presence of Bromomethyl and Butyl Substituents
The furan ring in this compound is an electron-rich aromatic system, which predisposes it to electrophilic attack. The substituents on the ring, a butyl group and a bromomethyl group, influence the ring's reactivity and the regioselectivity of these reactions.
Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The preferred site of substitution is the C5 position (alpha to the oxygen and adjacent to the existing substituent), as the intermediate carbocation is most effectively stabilized by the lone pairs of the furan oxygen. chemicalbook.com The alkyl group at the 2-position is weakly electron-donating, further activating the ring towards electrophilic attack, primarily at the C5 position.
Common electrophilic substitution reactions for furan rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com The conditions for these reactions are generally milder than those required for benzene due to the higher reactivity of the furan ring. pearson.com
The table below summarizes the expected outcomes of electrophilic aromatic substitution on a 2-substituted furan.
| Reaction | Reagent | Expected Major Product |
| Nitration | Nitric Acid/Acetic Anhydride | 2-[2-(Bromomethyl)butyl]-5-nitrofuran |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-[2-(bromomethyl)butyl]furan |
| Acylation | Acetic Anhydride/BF₃·OEt₂ | 1-(5-(2-(Bromomethyl)butyl)furan-2-yl)ethan-1-one |
Furan can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.org However, furan is a relatively unreactive diene due to its aromatic character. rsc.org The reactivity in Diels-Alder reactions is sensitive to the electronic nature of the substituents on the furan ring. Electron-donating groups tend to increase the reactivity of the furan as a diene. rsc.org The butyl group at the C2 position of this compound is an electron-donating group and would be expected to enhance the furan's reactivity in cycloaddition reactions.
The reaction of substituted furans with various dienophiles typically leads to the formation of oxabicyclic adducts. acs.org The stereoselectivity of the reaction (endo vs. exo) can be influenced by the reaction conditions and the nature of the dienophile. acs.org
The furan ring can undergo ring-opening reactions under certain conditions, a process that can be synthetically useful for accessing acyclic compounds. rsc.org For instance, oxidation of furans can lead to the formation of enediones. The stability of the furan ring in this compound means that ring-opening reactions would likely require specific and potentially harsh conditions. The nature of the substituents can influence the propensity of the furan ring to open. who.int
Advanced Spectroscopic and Structural Elucidation of 2 2 Bromomethyl Butyl Furan and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation:While general gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods are widely used for the analysis of furan (B31954) derivatives, no specific methods or retention data have been published for 2-[2-(Bromomethyl)butyl]furan.
Due to the lack of specific, verifiable research findings and spectroscopic data for this compound, the generation of a scientifically accurate and detailed article according to the requested outline is not feasible.
Computational Chemistry and Mechanistic Elucidation of Reactions Involving 2 2 Bromomethyl Butyl Furan
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are indispensable for elucidating the electronic structure and inherent reactivity of molecules like 2-[2-(Bromomethyl)butyl]furan. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine various molecular properties that govern its chemical behavior.
The reactivity of furan (B31954) derivatives is heavily influenced by the electron distribution within the aromatic ring and the nature of its substituents. The oxygen heteroatom significantly impacts the electronic properties, making the ring electron-rich and susceptible to electrophilic attack. The positions adjacent to the oxygen (C2 and C5) are generally the most reactive. For this compound, the butyl group at the C2 position will influence the electron density distribution through inductive effects.
Key parameters derived from quantum mechanical studies include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A high HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). In reactions like Diels-Alder, the relative energies of the furan's HOMO and the dienophile's LUMO are key predictors of reaction feasibility and rate. mdpi.com
Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the electron-rich and electron-poor regions of the molecule. For furan derivatives, the region around the oxygen atom and the C2/C5 positions typically shows a negative electrostatic potential, indicating their nucleophilic character. The bromomethyl group, due to the electronegativity of the bromine atom, will introduce an electrophilic site at the carbon atom.
Fukui Functions and Local Softness: These reactivity indices, derived from conceptual DFT, can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For a substituted furan, these calculations can quantify the influence of the alkyl and bromomethyl groups on the intrinsic reactivity of the furan ring.
**Table 1: Representative Calculated Electronic Properties for Substituted Furans***
| Property | Typical Value Range | Significance |
| HOMO Energy | -8.0 to -9.5 eV | Indicates nucleophilicity |
| LUMO Energy | 1.0 to 2.5 eV | Indicates electrophilicity |
| Dipole Moment | 0.5 to 2.0 D | Reflects overall polarity |
| C2-C3 Bond Length | 1.35 to 1.37 Å | Aromatic character |
| C3-C4 Bond Length | 1.42 to 1.44 Å | Aromatic character |
| C-O Bond Length | 1.36 to 1.38 Å | Heterocyclic nature |
Note: These are illustrative values for furan derivatives and are not specific to this compound, as detailed computational data for this specific compound is not widely available.
Molecular Dynamics Simulations for Conformational Analysis
The butyl and bromomethyl substituents on the furan ring of this compound introduce significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the potential energy surface of such flexible molecules, providing insights into their preferred shapes and the dynamics of their interconversion. scispace.comacs.org
MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of a wide range of conformations and the identification of low-energy, stable structures. For this compound, key areas of conformational freedom include:
Rotation around the C(furan)-C(butyl) bond: This determines the orientation of the butyl chain relative to the furan ring.
Rotation within the butyl chain: The various C-C bonds within the butyl group can rotate, leading to a multitude of possible conformations.
Rotation around the C(butyl)-C(bromomethyl) bond: This controls the position of the reactive bromomethyl group.
By analyzing the trajectories from MD simulations, it is possible to construct a Ramachandran-like plot for the key dihedral angles, identifying the most populated (and therefore most stable) conformational states. acs.org This information is crucial, as the reactivity of the molecule, particularly the accessibility of the bromomethyl group for nucleophilic attack, can be highly dependent on its conformation. Recent studies on flexible furan-containing macrocycles have demonstrated the utility of MD simulations in understanding their conformational landscapes. acs.org
Transition State Analysis of Key Reaction Pathways
Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state (TS) – the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location of transition state structures and the calculation of their energies, providing the activation energy barrier for the reaction.
For this compound, several reaction pathways are of interest:
Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is a prime site for SN2 reactions. Transition state analysis can elucidate the geometry of the incoming nucleophile's approach and the departing bromide ion. The energy of this transition state will determine the rate of substitution.
Diels-Alder Reactions: Furan and its derivatives can act as dienes in Diels-Alder reactions. mdpi.com Computational studies have extensively investigated the transition states of these reactions, revealing that they can be either concerted or stepwise, often with significant polar character. acs.org The presence of the butyl group in this compound will sterically and electronically influence the approach of the dienophile and the stability of the transition state.
Ring Opening Reactions: Under certain conditions, such as on catalytic surfaces or upon photoexcitation, the furan ring can undergo opening. rsc.orgaip.org DFT calculations can model the transition states for C-O or C-C bond cleavage, providing insights into the reaction mechanism and the required energy input. rsc.org
A detailed analysis of calculated data from intramolecular furan Diels-Alder reactions has shown a linear correlation between the mean contraction of the newly forming C-C σ-bonds from the transition state to the product and both the reaction Gibbs free energies and reverse energy barriers. mdpi.com
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. For this compound, the following spectroscopic parameters can be calculated:
NMR Spectroscopy: DFT calculations can provide reliable predictions of 1H and 13C NMR chemical shifts and coupling constants. acs.org This is particularly useful for complex molecules with overlapping signals, aiding in the assignment of the observed spectra. By calculating the NMR parameters for different stable conformers (identified through MD simulations), a weighted average spectrum can be generated that reflects the conformational ensemble in solution.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum mechanical methods. researchgate.net These calculated IR spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C-O-C stretching of the furan ring and the C-Br stretching of the bromomethyl group.
Rotational Spectroscopy: For gas-phase studies, the rotational constants of a molecule can be computed, which are essential for analyzing microwave spectra and determining the precise molecular geometry. researchgate.net
**Table 2: Representative Predicted vs. Experimental Spectroscopic Data for Furan Derivatives***
| Parameter | Predicted (Typical Method) | Experimental (Furan) |
| 13C Chemical Shift (C2) | ~143 ppm (B3LYP/6-31G(d)) | 142.8 ppm |
| 13C Chemical Shift (C3) | ~110 ppm (B3LYP/6-31G(d)) | 109.9 ppm |
| 1H Chemical Shift (H2) | ~7.4 ppm (B3LYP/6-31G(d)) | 7.40 ppm |
| 1H Chemical Shift (H3) | ~6.3 ppm (B3LYP/6-31G(d)) | 6.32 ppm |
| C-H Stretch (furan) | ~3130-3160 cm-1 (B3LYP/6-31G(d)) | ~3129-3160 cm-1 |
Note: These are illustrative values based on calculations for furan and simple derivatives. The actual values for this compound will be influenced by its specific substituents.
Quantitative Structure-Reactivity Relationship (QSAR) Studies for Furan Derivatives
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. For furan derivatives, QSAR studies can provide valuable insights into how different substituents affect a particular property. sioc-journal.cnsioc-journal.cn
In the context of this compound, a QSAR study could be developed to predict its reactivity in a specific reaction, such as a Diels-Alder cycloaddition or a nucleophilic substitution. This would involve:
Creating a Dataset: A series of furan derivatives with varying substituents would be synthesized or modeled.
Calculating Descriptors: A wide range of molecular descriptors would be calculated for each compound using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
QSAR studies on furan derivatives have been successfully used to predict properties such as insecticidal activity and corrosion inhibition. sioc-journal.cndigitaloceanspaces.com A well-validated QSAR model could be used to predict the reactivity of this compound and to design new furan derivatives with enhanced or tailored reactivity.
Role As a Synthetic Intermediate in Complex Molecule Synthesis
Building Block for Heterocyclic Compounds
The presence of a reactive bromomethyl group attached to the furan (B31954) ring in 2-[2-(Bromomethyl)butyl]furan makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities and the construction of new ring systems.
The furan moiety itself can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene. This reactivity allows for the construction of complex polycyclic systems. Furthermore, the furan ring can be transformed into other heterocyclic structures through ring-opening and rearrangement reactions, expanding its synthetic utility.
The general reactivity of brominated furans allows for their conversion into other functional groups, which can then be used to build more complex heterocyclic systems. For instance, the bromine atom can be displaced by nitrogen, sulfur, or oxygen nucleophiles to form new heterocyclic rings fused to or substituted on the furan core.
Precursor in Natural Product Synthesis
While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, the structural motif of a substituted butylfuran is present in some natural compounds. The furan ring is a common feature in a wide range of natural products, exhibiting diverse biological activities. The synthesis of these complex molecules often relies on the use of functionalized furan building blocks.
The general strategy for incorporating a 2-substituted furan into a natural product often involves the coupling of a suitable furan derivative with other fragments of the target molecule. The bromomethyl group in this compound provides a convenient handle for such coupling reactions, for example, through the formation of a Grignard reagent or by direct alkylation of a nucleophilic substrate.
The furan ring itself can also be a precursor to other functionalities found in natural products. For instance, oxidation of the furan ring can lead to the formation of butenolides or other unsaturated lactones, which are common motifs in biologically active natural products.
Application in the Construction of Medicinal Chemistry Scaffolds
The furan scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The lipophilic butyl group in this compound can enhance the compound's ability to cross cell membranes, potentially improving its bioavailability. The reactive bromomethyl group allows for the facile introduction of various pharmacophores, enabling the generation of diverse libraries of compounds for biological screening. The versatility of the furan ring allows for the creation of a wide array of derivatives with different electronic and steric properties, which can be fine-tuned to optimize interactions with biological targets.
Utility in Materials Science and Polymer Chemistry
Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. The furan ring can be derived from renewable biomass resources, making it an attractive building block for green materials. The rigid and aromatic nature of the furan ring can impart desirable thermal and mechanical properties to polymers.
The bifunctional nature of this compound, with its reactive bromomethyl group and the potential for polymerization through the furan ring, makes it a candidate for the synthesis of novel functional polymers. For example, the bromomethyl group could be used as an initiation site for atom transfer radical polymerization (ATRP) to grow polymer chains from the furan core.
Structure Reactivity Relationships in 2 2 Bromomethyl Butyl Furan Analogues
Influence of Bromine Position on Reactivity
The location of the bromine atom is a critical determinant of the molecule's reactivity, primarily in nucleophilic substitution reactions. A fundamental comparison can be made between an analogue where the bromine is on the side chain, such as in 2-(bromomethyl)furan, and one where it is directly attached to the aromatic ring, like 2-bromofuran (B1272941).
The bromine in 2-[2-(Bromomethyl)butyl]furan is attached to a primary carbon, which is itself attached to the furan (B31954) ring. This "benzylic-like" or, more accurately, "furfuryl-like" position renders the C-Br bond highly susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the ability of the furan ring to stabilize the transition state of both SN1 and SN2 reactions.
In an SN2 mechanism: The approach of a nucleophile is facilitated, and the transition state is stabilized by the electron-rich furan ring.
In an SN1 mechanism: The departure of the bromide ion would form a primary carbocation, which is typically unstable. However, this carbocation is adjacent to the furan ring and is significantly stabilized by resonance, with the positive charge being delocalized into the aromatic system.
Conversely, a compound like 2-bromofuran, where the bromine is directly bonded to an sp²-hybridized carbon of the aromatic furan ring, is considerably less reactive towards nucleophilic substitution. The C-Br bond is stronger due to the increased s-character of the carbon orbital, and the lone pairs on the bromine atom participate in resonance with the ring, giving the C-Br bond partial double-bond character. Nucleophilic attack is disfavored, and the formation of a furyl cation is energetically unfavorable.
This stark difference in reactivity underscores the importance of the bromine's position: the side-chain brominated analogue is a reactive electrophile, while the ring-brominated analogue is comparatively inert under typical nucleophilic substitution conditions.
Impact of Butyl Chain Isomers on Reaction Outcomes
The structure of the alkyl group to which the bromomethyl moiety is attached can significantly influence reaction rates and, in some cases, the reaction mechanism itself. This is primarily due to steric hindrance. chemistrysteps.comlibretexts.org In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (a "backside attack"). masterorganicchemistry.com The rate of this reaction is highly sensitive to the bulkiness of the groups surrounding this carbon. libretexts.org
Let's consider hypothetical isomers of this compound where the butyl group's structure is varied. The parent compound has a substituent at the beta-position relative to the electrophilic carbon.
| Isomer Structure (R-CH₂Br) | Substituent at β-carbon | Expected Relative SN2 Rate | Primary Steric Factor |
| n-butylfuran | n-propyl | 1.0 | Minimal hindrance |
| isobutylfuran | isopropyl | 0.1 | Moderate β-branching |
| This compound | sec-butyl | ~0.01 | Significant β-branching |
| neopentylfuran | tert-butyl | <0.00001 | Extreme β-branching |
Table 1: Illustrative relative reaction rates for the SN2 displacement on isomeric bromomethylbutyl-substituted furans. Rates are hypothetical and based on established principles of steric hindrance.
As the table illustrates, increasing the branching on the carbon atom adjacent (beta) to the reaction center dramatically decreases the rate of an SN2 reaction. masterorganicchemistry.com
n-Butyl derivative: Represents a straight-chain analogue with minimal steric hindrance.
Isobutyl derivative: Introduces branching at the β-carbon, which begins to shield the reaction center and slows the reaction.
This compound: The sec-butyl group presents even more significant steric bulk, further impeding the nucleophile's approach.
Neopentyl derivative: This isomer, with a tert-butyl group at the β-position, is famously unreactive in SN2 reactions. masterorganicchemistry.com The extreme steric hindrance effectively blocks the backside attack pathway.
For highly hindered substrates where the SN2 pathway is suppressed, the reaction may be forced to proceed through a slower SN1 mechanism, provided the solvent is polar and protic, and a stable carbocation can be formed.
Electronic and Steric Effects of Substituents on the Furan Ring
Adding substituents to the furan ring alters the electron density of the aromatic system, which in turn influences the reactivity at the bromomethyl side chain. These effects can be categorized as electronic (inductive and resonance) and steric.
Electronic Effects:
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the furan ring through inductive and resonance effects. This has a dual impact on reactivity. It can slightly decrease the electrophilicity of the carbon bearing the bromine. However, and more significantly, it greatly stabilizes the transition state leading to a carbocation intermediate in an SN1 reaction. Therefore, EDGs on the furan ring will generally accelerate SN1 reactions at the side chain.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups pull electron density away from the furan ring. sciforum.net This increases the electrophilicity of the side-chain carbon, potentially accelerating an SN2 reaction. Conversely, an EWG would strongly destabilize a carbocation intermediate, significantly retarding or completely preventing an SN1 reaction. sciforum.net
| Furan Ring Substituent | Electronic Nature | Effect on SN1 Rate | Effect on SN2 Rate |
| -OCH₃ (at C5) | Strong EDG | Greatly Increases | Decreases |
| -CH₃ (at C5) | Weak EDG | Increases | Slightly Decreases |
| -H (unsubstituted) | Neutral | Baseline | Baseline |
| -Cl (at C5) | Weak EWG (Inductive) | Decreases | Slightly Increases |
| -NO₂ (at C5) | Strong EWG | Greatly Decreases | Increases |
Table 2: Predicted effects of substituents on the furan ring on the rates of nucleophilic substitution at the bromomethyl side chain.
Steric Effects: Bulky substituents placed near the 2-position of the furan ring (e.g., at the 3-position) can sterically hinder the approach of a nucleophile to the bromomethyl group, thereby slowing down SN2 reactions.
Comparative Analysis with Other Halogenated Furan Derivatives
The identity of the halogen atom in the side chain is a crucial factor in determining the rate of nucleophilic substitution reactions. This is because the carbon-halogen (C-X) bond is broken in the rate-determining step of both SN1 and SN2 reactions. The efficiency of this bond cleavage depends on the "leaving group ability" of the halide.
A good leaving group is a species that is stable on its own after departing with the pair of bonding electrons. For the halogens, the stability of the resulting halide ion (X⁻) is key. Weaker bases make better leaving groups. pressbooks.publibretexts.org The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the reverse of this trend. doubtnut.com
This trend is also consistent with the carbon-halogen bond strengths, which decrease down the group: C-F > C-Cl > C-Br > C-I. The weaker C-Br and C-I bonds are broken more easily, leading to faster reaction rates.
| Halogen (X) in Side Chain | C-X Bond Energy (kJ/mol, approx.) | Basicity of X⁻ | Relative SN2 Reaction Rate |
| F | 450 | Strongest Base | << 1 |
| Cl | 350 | Strong Base | 1 |
| Br | 290 | Weak Base | ~50 |
| I | 220 | Weakest Base | ~2500 |
Table 3: Comparison of properties and illustrative relative reactivity for 2-[2-(halomethyl)butyl]furan analogues.
From this data, it is clear that the bromo derivative, this compound, is significantly more reactive than its chloro- and fluoro- counterparts in nucleophilic substitution reactions. youtube.com The corresponding iodo- derivative would be even more reactive still. The fluoro analogue would be largely unreactive under standard SN2 conditions due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. youtube.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized furans is a cornerstone of modern organic chemistry, with a continuous drive towards more efficient, sustainable, and atom-economical methods. nih.govsemanticscholar.org For a compound like 2-[2-(Bromomethyl)butyl]furan, future research could focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.
Current synthetic strategies for substituted furans often rely on multi-step sequences which can be resource-intensive. nih.gov Future research could explore one-pot or tandem reaction cascades that minimize purification steps and reduce solvent waste. For instance, a potential sustainable route could involve the use of bio-based starting materials, aligning with the growing trend of utilizing renewable feedstocks in chemical synthesis. nih.govcatalysis-summit.comfrontiersin.org
| Potential Synthetic Route | Key Features | Sustainability Aspect |
| One-Pot Synthesis from Furfural | Utilizes a readily available bio-derived platform chemical. | Reduces the number of synthetic steps and associated waste. |
| Catalytic Cyclization | Employs a catalytic amount of a transition metal or organocatalyst. | Minimizes stoichiometric waste and allows for catalyst recycling. |
| Flow Chemistry Synthesis | Allows for precise control over reaction parameters, leading to higher yields and purity. | Enhances safety and scalability while reducing reaction volumes. |
Further research into solid-supported reagents and solvent-free reaction conditions could also contribute significantly to the development of environmentally benign synthetic routes for this compound and its analogues.
Exploration of Catalytic Transformations
The presence of a reactive bromomethyl group and an electron-rich furan (B31954) ring in this compound makes it an ideal candidate for a wide array of catalytic transformations. hud.ac.uknih.gov Future research in this area could unlock access to a diverse range of novel derivatives with potentially valuable properties.
One major avenue of exploration would be the use of transition metal catalysis for cross-coupling reactions. The bromomethyl moiety can serve as an electrophilic handle for coupling with various nucleophiles, such as organometallic reagents (e.g., Grignard, organozinc, or organoboron compounds) in Suzuki, Negishi, or Kumada cross-coupling reactions. This would allow for the introduction of a wide range of functional groups at the butyl side chain.
| Catalytic Transformation | Potential Catalyst | Expected Product |
| Suzuki Cross-Coupling | Palladium-based catalysts | Aryl- or vinyl-substituted derivatives |
| Heck Reaction | Palladium-based catalysts | Alkenyl-substituted derivatives |
| Sonogashira Coupling | Palladium and copper co-catalysis | Alkynyl-substituted derivatives |
| Buchwald-Hartwig Amination | Palladium-based catalysts | Amino-substituted derivatives |
Furthermore, the furan ring itself can participate in various catalytic C-H functionalization reactions, enabling the direct introduction of substituents onto the heterocyclic core. nih.gov The development of regioselective catalytic methods for the functionalization of the furan ring in this compound would be a significant advancement.
Investigation of Furan Ring Modification Strategies
The furan ring is not merely a passive scaffold but can undergo a variety of transformations that alter its structure and properties. acs.org Investigating these modification strategies for this compound could lead to the discovery of novel heterocyclic systems with unique biological or material properties.
One important area of research would be the exploration of cycloaddition reactions, where the furan ring can act as a diene. acs.org The Diels-Alder reaction of this compound with various dienophiles could provide access to complex polycyclic architectures. Additionally, photochemical or thermal rearrangements of the furan ring could be investigated to generate alternative heterocyclic frameworks.
Another promising avenue is the oxidative or reductive modification of the furan ring. epa.gov Controlled oxidation can lead to the formation of butenolides or other oxygenated structures, while hydrogenation can produce the corresponding tetrahydrofuran (B95107) or dihydrofuran derivatives. wikipedia.org These transformations would significantly expand the chemical space accessible from this compound.
| Ring Modification Strategy | Reagents and Conditions | Potential Outcome |
| Diels-Alder Cycloaddition | Electron-deficient dienophiles, heat or Lewis acid catalysis | Formation of oxabicyclic compounds |
| Oxidative Ring Opening | Oxidizing agents (e.g., m-CPBA, RuO4) | Generation of dicarbonyl compounds |
| Catalytic Hydrogenation | H2 gas, metal catalyst (e.g., Pd, Pt, Ni) | Saturation of the furan ring to form tetrahydrofuran derivatives |
| Achmatowicz Reaction | Oxidizing agent followed by rearrangement | Conversion to dihydropyran derivatives |
Advanced Applications in Interdisciplinary Fields
The unique structural features of this compound suggest its potential for a variety of applications in interdisciplinary fields, including medicinal chemistry, materials science, and agrochemicals. semanticscholar.orgresearchgate.netutripoli.edu.lywisdomlib.org
In medicinal chemistry, furan derivatives are known to exhibit a wide range of biological activities. researchgate.netutripoli.edu.ly The lipophilic butyl side chain and the reactive bromomethyl group of this compound could be exploited to design novel drug candidates. The bromomethyl group can act as a covalent binder to biological targets, a strategy employed in the design of certain enzyme inhibitors. Future research could involve the synthesis of a library of derivatives and their screening for various therapeutic targets.
In materials science, furan-based polymers and resins are valued for their thermal stability and chemical resistance. wikipedia.orgresearchgate.net The this compound molecule could serve as a monomer or a cross-linking agent in the development of novel polymers. The bromo-functional handle allows for post-polymerization modification, enabling the tuning of material properties.
| Potential Application Area | Key Structural Feature | Rationale |
| Medicinal Chemistry | Bromomethyl group, furan core | Potential for covalent inhibition of enzymes; furan as a proven pharmacophore. |
| Materials Science | Furan ring, reactive side chain | Monomer for polymerization; potential for creating thermosetting resins or functional polymers. |
| Agrochemicals | Lipophilic side chain, heterocyclic core | Furan derivatives have shown promise as pesticides and herbicides. |
The exploration of these future research directions will undoubtedly contribute to a deeper understanding of the chemistry of this compound and could lead to the discovery of new molecules with significant scientific and technological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
